(2-Nitrophenyl)-pyrazol-1-ylmethanone

neutrophil elastase inhibition serine protease selectivity N-benzoylpyrazole SAR

(2-Nitrophenyl)-pyrazol-1-ylmethanone (IUPAC: 1-(2-nitrobenzoyl)-1H-pyrazole; C₁₀H₇N₃O₃, MW 217.18) belongs to the N-benzoylpyrazole family—a privileged scaffold in medicinal chemistry characterized by a pyrazole ring N-acylated with a benzoyl moiety. The ortho-nitro substitution on the phenyl ring distinguishes it from isomeric nitrobenzoylpyrazoles and confers unique electronic, steric, and hydrogen-bonding properties that are critical for target engagement in enzyme inhibition programs.

Molecular Formula C10H7N3O3
Molecular Weight 217.18 g/mol
Cat. No. B7459750
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Nitrophenyl)-pyrazol-1-ylmethanone
Molecular FormulaC10H7N3O3
Molecular Weight217.18 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)N2C=CC=N2)[N+](=O)[O-]
InChIInChI=1S/C10H7N3O3/c14-10(12-7-3-6-11-12)8-4-1-2-5-9(8)13(15)16/h1-7H
InChIKeyFIFQKJJLWSCPJA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why (2-Nitrophenyl)-pyrazol-1-ylmethanone Is a Strategic N-Benzoylpyrazole Scaffold for Procurement Consideration


(2-Nitrophenyl)-pyrazol-1-ylmethanone (IUPAC: 1-(2-nitrobenzoyl)-1H-pyrazole; C₁₀H₇N₃O₃, MW 217.18) belongs to the N-benzoylpyrazole family—a privileged scaffold in medicinal chemistry characterized by a pyrazole ring N-acylated with a benzoyl moiety. The ortho-nitro substitution on the phenyl ring distinguishes it from isomeric nitrobenzoylpyrazoles and confers unique electronic, steric, and hydrogen-bonding properties that are critical for target engagement in enzyme inhibition programs. This compound class has been validated as pseudoirreversible competitive inhibitors of human neutrophil elastase (NE) and has emerged as a versatile building block for quorum-sensing inhibitor discovery in Pseudomonas aeruginosa .

Why Generic Substitution of (2-Nitrophenyl)-pyrazol-1-ylmethanone Fails: The Criticality of Nitro Positional Isomerism


Within the N-benzoylpyrazole class, the position of the nitro substituent is not a minor structural variation—it fundamentally dictates enzyme inhibitory potency, selectivity, and binding mode. The SAR analysis by Schepetkin et al. demonstrated that modification of N-benzoylpyrazole ring substituents modulated both enzyme selectivity and potency for human neutrophil elastase . The ortho-nitrobenzoyl isomer (the target compound) places the electron-withdrawing nitro group in a sterically constrained orientation adjacent to the carbonyl, which alters the conformational preference and intramolecular hydrogen-bonding network compared to the 3-nitro or 4-nitro pyrazole-substituted analogs . Simply interchanging positional isomers—e.g., substituting (4-nitrophenyl)-pyrazol-1-ylmethanone or (3-nitrophenyl)-pyrazol-1-ylmethanone—without experimental validation would risk complete loss of target engagement or altered selectivity profiles, as documented for closely related N-benzoylpyrazole derivatives where a single substituent shift changed Ki values by orders of magnitude .

(2-Nitrophenyl)-pyrazol-1-ylmethanone Quantitative Differentiation Evidence: Comparator-Based Performance Data for Procurement Decisions


Neutrophil Elastase Inhibitory Potency: Ortho-Nitrobenzoyl vs. 4-Nitro-Pyrazole Isomer Selectivity Profiling

The N-benzoylpyrazole scaffold exhibits potent human neutrophil elastase (NE) inhibition whose magnitude is exquisitely sensitive to nitro group placement. The 4-nitro-pyrazole isomer 1-benzoyl-4-nitro-1H-pyrazole (BDBM23703) demonstrates a Ki of 34 nM against NE at pH 7.5, 25°C, yet exhibits dramatically weaker inhibition of prothrombin (IC₅₀ = 11,900 nM), yielding a selectivity window of approximately 350-fold . In the ortho-nitrobenzoyl series (the target compound family), the nitro group on the phenyl ring introduces distinct steric and electronic effects that alter the pseudoirreversible competitive inhibition kinetics relative to the pyrazole-nitrated congeners. SAR analysis across the full N-benzoylpyrazole series confirmed that individual ring substituents had significant impact on elastase inhibitory activity and compound stability , making the ortho-nitrobenzoyl isomer a non-interchangeable member of this inhibitor class.

neutrophil elastase inhibition serine protease selectivity N-benzoylpyrazole SAR

Three-Dimensional Hydrogen-Bonded Framework: Structural Differentiation of 2-Nitrobenzoyl Pyrazoles from 4-Methoxybenzoyl Analogs

Single-crystal X-ray diffraction analysis of 5-amino-3-methyl-1-(2-nitrobenzoyl)pyrazole—a direct amino-substituted analog of the target compound—reveals a three-dimensional hydrogen-bonded framework mediated by N–H···N and C–H···O hydrogen bonds, in stark contrast to the one-dimensional chain of rings observed for the corresponding 4-methoxybenzoyl analog 5-amino-1-(4-methoxybenzoyl)-3-methylpyrazole . The ortho-nitro group participates in a distinctive intramolecular N–H···O hydrogen bond that pre-organizes the molecular conformation and contributes to the extended 3D network architecture. This solid-state organizational divergence has direct implications for solubility, dissolution rate, and formulation behavior—parameters critical for both in vitro assay reproducibility and in vivo bioavailability.

crystal engineering hydrogen bonding solid-state structure X-ray crystallography

Quorum-Sensing Target Engagement: 2-Nitrophenyl Pharmacophore Validation in PqsD Inhibition

The 2-nitrophenyl motif is a validated pharmacophore for inhibition of PqsD, a key enzyme in the Pseudomonas aeruginosa alkylquinolone quorum-sensing system. The (2-nitrophenyl)methanol derivative series demonstrated tight-binding inhibition of recombinant PqsD, with the most active compound reducing HHQ and PQS signal molecule levels and biofilm volume in P. aeruginosa PA14 without affecting cell viability . While these literature compounds feature a methanol linker rather than the methanone (ketone) present in the target compound, the 2-nitrophenyl recognition element is conserved. The target compound's ketone functionality offers distinct electronic properties (greater electrophilicity at the carbonyl carbon, altered hydrogen-bond acceptor strength) compared to the alcohol analogs, potentially enabling differential binding kinetics and metabolic stability . This pharmacophore-level evidence supports the target compound's utility as a structurally distinct entry point for anti-virulence probe development.

anti-virulence quorum sensing Pseudomonas aeruginosa PqsD inhibition biofilm

Regioisomeric Differentiation: Ortho-Nitrobenzoyl vs. Meta-Nitrobenzoyl Pyrazole Physicochemical Property Divergence

The ortho-nitro substitution in (2-nitrophenyl)-pyrazol-1-ylmethanone creates an intramolecular electronic environment distinct from the meta-nitro isomer (3-nitrophenyl)(1H-pyrazol-1-yl)methanone. The ortho-nitro group's proximity to the carbonyl enables through-space electronic interactions and potential intramolecular dipole alignment that are absent in the meta and para isomers. The N-benzoylpyrazole SAR literature demonstrates that ortho-substituents on the benzoyl ring critically influence inhibitor stability and binding conformation . Computational analysis of N-benzoylpyrazole derivatives identified ortho-substitution in the benzoyl radical as one of the main factors governing elastase inhibitory activity . This electronic and steric uniqueness translates into differentiated chromatographic retention, solubility, and permeability profiles that researchers must account for when designing analogue series or selecting compounds for screening libraries.

physicochemical properties logP solubility nitro positional isomerism drug-likeness

Optimal Research and Industrial Application Scenarios for (2-Nitrophenyl)-pyrazol-1-ylmethanone Based on Quantitative Evidence


Serine Protease Inhibitor Lead Optimization: Neutrophil Elastase and Chymotrypsin Selectivity Screening

As demonstrated by the N-benzoylpyrazole class, compounds bearing the benzoylpyrazole core exhibit nanomolar potency against human neutrophil elastase with tunable selectivity over chymotrypsin and other serine proteases . (2-Nitrophenyl)-pyrazol-1-ylmethanone serves as a strategic starting scaffold for medicinal chemistry teams developing anti-inflammatory therapeutics targeting NE-mediated tissue damage in chronic obstructive pulmonary disease (COPD), acute respiratory distress syndrome (ARDS), and rheumatoid arthritis. The ortho-nitro substitution provides a chemically addressable handle for further derivatization (e.g., reduction to aniline, nucleophilic aromatic substitution) to explore SAR around the benzoyl ring. BindingDB data for close analogs confirm that N-benzoylpyrazole derivatives achieve selectivity ratios exceeding 350-fold between NE and prothrombin, providing a benchmark for analogue profiling .

Anti-Virulence Probe Development: Quorum-Sensing Inhibition in Pseudomonas aeruginosa

The 2-nitrophenyl pharmacophore is validated for PqsD inhibition, a key anti-virulence target in P. aeruginosa that disrupts cell-to-cell signaling without imposing growth-inhibitory selective pressure . The target compound's ketone linker differentiates it from the published (2-nitrophenyl)methanol series , offering altered hydrogen-bond acceptor geometry and metabolic stability. Researchers developing next-generation anti-biofilm agents can use this compound as a structurally distinct starting point for structure-guided optimization, leveraging the established tight-binding mode of action and the availability of PqsD co-crystal structures.

Crystal Engineering and Solid-State Formulation Screening

The ortho-nitrobenzoyl motif drives three-dimensional hydrogen-bonded framework formation, as established by single-crystal X-ray diffraction of the closely related 5-amino-3-methyl-1-(2-nitrobenzoyl)pyrazole . This structural feature makes the target compound an attractive candidate for co-crystal screening and solid-form diversification studies. Pharmaceutical scientists investigating solubility-limited formulations can exploit the predictable hydrogen-bonding synthons conferred by the ortho-nitro group to engineer crystalline forms with improved dissolution profiles.

Agrochemical Nitrification Inhibitor Scaffold Exploration

N-functionalized pyrazole compounds, including N-acyl pyrazoles, have been patented extensively as nitrification inhibitors for agricultural applications . (2-Nitrophenyl)-pyrazol-1-ylmethanone, with its N-benzoyl substitution pattern, represents a structural entry point for agrochemical discovery programs seeking to develop environmentally persistent nitrification inhibitors. The ortho-nitro group may confer differentiated soil mobility and degradation kinetics compared to the more commonly explored N-aryl pyrazole series.

Quote Request

Request a Quote for (2-Nitrophenyl)-pyrazol-1-ylmethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.